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Compound of Interest

Compound Name: Chloroacetyl bromide

Cat. No.: B8571682 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data

for chloroacetyl bromide (C₂H₂BrClO). Due to a lack of publicly available experimental

spectra for chloroacetyl bromide, this report leverages data from its close structural analogs,

chloroacetyl chloride and bromoacetyl bromide, to provide a robust, inferred spectroscopic

profile. This approach is a standard methodology in spectroscopic analysis for predicting the

characteristics of related chemical structures.

Predicted Spectroscopic Data
The following tables summarize the expected nuclear magnetic resonance (NMR), infrared

(IR), and mass spectrometry (MS) data for chloroacetyl bromide. These values are derived

from the experimental data of chloroacetyl chloride and bromoacetyl bromide and are intended

to serve as a reference for the identification and characterization of chloroacetyl bromide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR)

The ¹H NMR spectrum of chloroacetyl bromide is predicted to show a single singlet peak

corresponding to the two equivalent protons of the methylene (-CH₂-) group. The chemical shift

of this peak will be influenced by the electronegativity of the adjacent chlorine atom and the

carbonyl bromide group.
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Predicted ¹H NMR Data for Chloroacetyl

Bromide

Chemical Shift (δ) ppm Multiplicity

~4.3 - 4.7 Singlet

Note: The predicted chemical shift is an estimation based on analogous compounds and may

vary depending on the solvent and experimental conditions.

¹³C NMR (Carbon-13 NMR)

The ¹³C NMR spectrum is expected to display two distinct signals, one for the methylene

carbon and another for the carbonyl carbon.

Predicted ¹³C NMR Data for Chloroacetyl

Bromide

Carbon Environment Predicted Chemical Shift (δ) ppm

-CH₂Cl ~45 - 50

-C(O)Br ~165 - 170

Infrared (IR) Spectroscopy
The IR spectrum of chloroacetyl bromide will be characterized by strong absorption bands

corresponding to the carbonyl group (C=O) and the carbon-halogen bonds.

Predicted IR Absorption Bands for

Chloroacetyl Bromide

Functional Group Predicted Frequency (cm⁻¹)

Carbonyl (C=O) Stretch ~1780 - 1820 (strong)

C-Cl Stretch ~700 - 800

C-Br Stretch ~500 - 600
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Mass Spectrometry (MS)
The mass spectrum of chloroacetyl bromide will exhibit a molecular ion peak (M⁺) and

characteristic isotopic patterns due to the presence of chlorine (³⁵Cl and ³⁷Cl) and bromine

(⁷⁹Br and ⁸¹Br) isotopes. The fragmentation pattern will likely involve the loss of bromine,

chlorine, and the carbonyl group.

Predicted Mass Spectrometry Data for

Chloroacetyl Bromide

m/z Value Assignment

156/158/160
[M]⁺ (Molecular ion peak with isotopic

distribution)

77/79 [CH₂Cl]⁺

49 [CH₂Cl]⁺ fragment

Experimental Protocols
While specific experimental protocols for chloroacetyl bromide were not found, the following

are general methodologies for obtaining the spectroscopic data discussed.

NMR Spectroscopy: A sample of chloroacetyl bromide would be dissolved in a deuterated

solvent (e.g., CDCl₃, acetone-d₆) and placed in an NMR tube. ¹H and ¹³C NMR spectra

would be acquired using a high-field NMR spectrometer.

IR Spectroscopy: An IR spectrum could be obtained using an FTIR (Fourier Transform

Infrared) spectrometer. A thin film of the liquid sample would be placed between two salt

plates (e.g., NaCl or KBr), or a gas-phase spectrum could be acquired.

Mass Spectrometry: Mass spectra are typically obtained using techniques such as electron

ionization (EI) or chemical ionization (CI). The sample would be introduced into the mass

spectrometer, ionized, and the resulting fragments analyzed based on their mass-to-charge

ratio.

Logical Relationship of Spectroscopic Techniques
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The following diagram illustrates how different spectroscopic techniques provide

complementary information to elucidate the structure of chloroacetyl bromide.

Spectroscopic Analysis of Chloroacetyl Bromide
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Caption: Workflow of Spectroscopic Analysis for Chloroacetyl Bromide.

To cite this document: BenchChem. [Spectroscopic Profile of Chloroacetyl Bromide: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8571682#spectroscopic-data-of-chloroacetyl-
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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